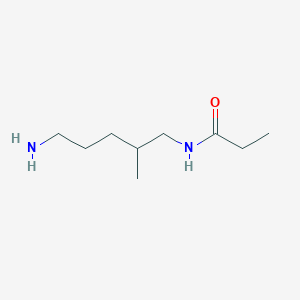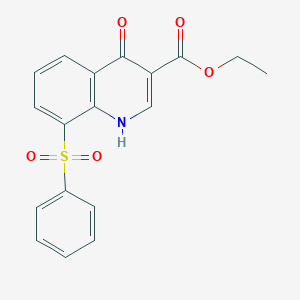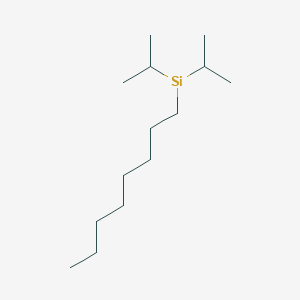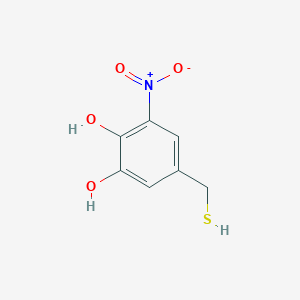
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI), commonly known as nitrocatechol, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of catechol, which is a naturally occurring compound found in many plants and animals. Nitrocatechol has been found to have several unique properties that make it an attractive candidate for use in various scientific applications.
Mechanism Of Action
The mechanism of action of nitrocatechol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group and the nitro group of the compound. This covalent bond results in a change in the fluorescence properties of nitrocatechol, allowing for the detection of thiols in biological samples.
Biochemical And Physiological Effects
Nitrocatechol has been found to have several biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of thiols, nitrocatechol has been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. Nitrocatechol has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using nitrocatechol in lab experiments is its high sensitivity and selectivity for the detection of thiols. This compound has been found to be highly effective in detecting thiols in biological samples, making it an attractive candidate for use in various biological assays. However, one of the limitations of using nitrocatechol is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution should be exercised when handling this compound in the laboratory.
Future Directions
There are several future directions for the study of nitrocatechol. One area of research is the development of new fluorescent probes based on nitrocatechol. These probes could be used for the detection of other biomolecules, such as amino acids and nucleotides. Another area of research is the development of new therapeutic agents based on nitrocatechol. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Overall, the study of nitrocatechol has the potential to lead to the development of new tools and therapies for use in various scientific fields.
Synthesis Methods
Nitrocatechol can be synthesized using several methods, including the reaction of 1,2-dihydroxybenzene with nitric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to produce nitrocatechol. Another synthesis method involves the reaction of catechol with nitric acid and sulfuric acid, followed by treatment with sodium sulfide to produce nitrocatechol.
Scientific Research Applications
Nitrocatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of nitrocatechol is as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many physiological processes, and their detection is of great importance in many areas of research. Nitrocatechol has been found to be highly sensitive and selective for the detection of thiols, making it an attractive candidate for use in various biological assays.
properties
CAS RN |
137444-26-9 |
|---|---|
Product Name |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI) |
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.2 g/mol |
IUPAC Name |
3-nitro-5-(sulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H7NO4S/c9-6-2-4(3-13)1-5(7(6)10)8(11)12/h1-2,9-10,13H,3H2 |
InChI Key |
HQKXEYUCNKNTMH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
synonyms |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









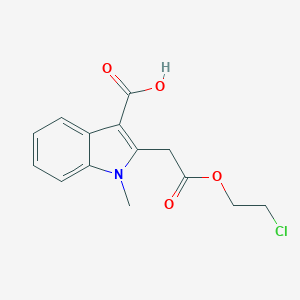
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
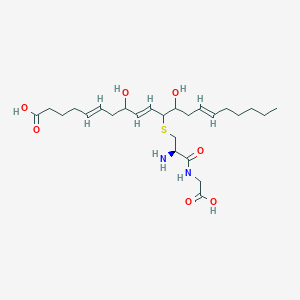
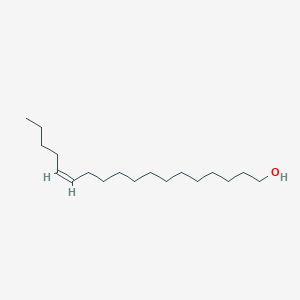
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
